![molecular formula C17H15FN4O2S2 B5067022 1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea](/img/structure/B5067022.png)

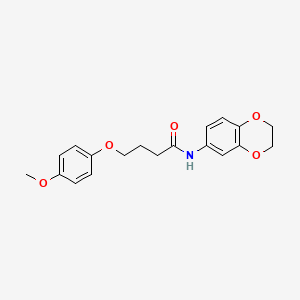

1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

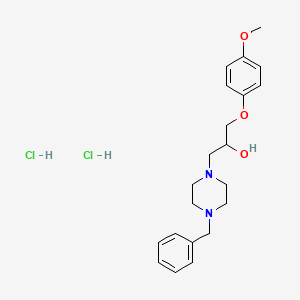

1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea is a compound that belongs to the class of thiadiazole derivatives

Mecanismo De Acción

Target of Action

Similar compounds containing 1,3,4-thiadiazole have been reported to targetProtein Kinase PKnB in Mycobacterium Tuberculosis . PKnB is a crucial receptor-like protein kinase involved in signal transduction .

Mode of Action

It can be inferred from related compounds that it may interact with its target protein kinase, leading to changes in the protein’s activity and subsequent cellular effects .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that it may affect the signal transduction pathways mediated by the target protein kinase .

Result of Action

For instance, a related compound inhibited the migration ability of PC-3 tumor cells in a concentration-dependent and time-dependent manner, and blocked the cell cycle in the S phase .

Análisis Bioquímico

Biochemical Properties

N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N’-(2-methoxyphenyl)urea plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, the compound interacts with proteins involved in apoptosis, potentially inducing cell death in cancer cells . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

The effects of N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N’-(2-methoxyphenyl)urea on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting specific kinases, the compound can disrupt the signaling pathways that promote cancer cell growth. Furthermore, it can alter gene expression, leading to changes in cellular metabolism and function. Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including MCF-7, HepG2, A549, and HeLa cells .

Molecular Mechanism

At the molecular level, N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N’-(2-methoxyphenyl)urea exerts its effects through several mechanisms. It binds to the active sites of specific kinases, inhibiting their activity. This binding prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s ability to inhibit cell proliferation and induce apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N’-(2-methoxyphenyl)urea have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that its effects on cellular function can persist, with continued inhibition of cell proliferation and induction of apoptosis. The extent of these effects can vary depending on the duration of exposure and the specific conditions of the experiment .

Dosage Effects in Animal Models

The effects of N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N’-(2-methoxyphenyl)urea vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as liver damage and hematological changes have been observed. These findings suggest that there is a threshold dose beyond which the compound’s adverse effects outweigh its therapeutic benefits .

Metabolic Pathways

N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N’-(2-methoxyphenyl)urea is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various transformations, including hydroxylation and demethylation. These metabolic processes are catalyzed by cytochrome P450 enzymes, which play a crucial role in the compound’s biotransformation. The metabolites of the compound can also interact with other biomolecules, potentially contributing to its overall biological activity .

Transport and Distribution

Within cells and tissues, N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N’-(2-methoxyphenyl)urea is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus. This localization is essential for its activity, as it allows the compound to interact with its target biomolecules .

Subcellular Localization

The subcellular localization of N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N’-(2-methoxyphenyl)urea is critical for its function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with kinases and transcription factors. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular distribution of the compound is essential for its ability to modulate cellular processes and exert its therapeutic effects .

Métodos De Preparación

The synthesis of 1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea typically involves the reaction of 2-fluorobenzyl chloride with thiourea to form the intermediate 2-fluorobenzylthiourea. This intermediate is then cyclized with thiosemicarbazide to form the 1,3,4-thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with 2-methoxyphenyl isocyanate to form the desired compound .

Análisis De Reacciones Químicas

1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.

Medicine: The compound has been investigated for its anticancer properties, with some studies showing its ability to inhibit the growth of cancer cells.

Comparación Con Compuestos Similares

1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea can be compared with other thiadiazole derivatives, such as:

1-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea: This compound has a similar structure but with different substituents, leading to variations in its biological activity and chemical properties.

1-{5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea: Another similar compound with different substituents, which may result in different applications and effectiveness in various fields.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.

Propiedades

IUPAC Name |

1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2S2/c1-24-14-9-5-4-8-13(14)19-15(23)20-16-21-22-17(26-16)25-10-11-6-2-3-7-12(11)18/h2-9H,10H2,1H3,(H2,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIQSQVWUULURV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5066945.png)

![1,5-Dimethyl-4-[(2,4,5,6,7-pentachloro-3-oxoinden-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B5066948.png)

![4-nitro-N-[5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5066949.png)

![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5066957.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-[(4-methylphenyl)sulfanylmethyl]pyrazol-3-one](/img/structure/B5066964.png)

![Ethyl 4-[(4-chlorophenyl)methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperidine-4-carboxylate](/img/structure/B5066990.png)

![2-methoxyethyl 4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5066997.png)

![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B5067000.png)